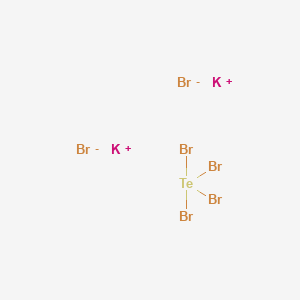
Potassium hexabromotellurate(IV)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium hexabromotellurate(IV) is an organo-metallic compound with the chemical formula K₂TeBr₆. It is known for its crystalline solid form and is used in various scientific and industrial applications. This compound is part of a broader category of metalorganic compounds, which are characterized by their non-aqueous solubility and unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium hexabromotellurate(IV) can be synthesized through the reaction of tellurium tetrabromide (TeBr₄) with potassium bromide (KBr) in an aqueous solution. The reaction typically involves dissolving TeBr₄ in water and then adding KBr to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of K₂TeBr₆ crystals .
Industrial Production Methods
In industrial settings, the production of potassium hexabromotellurate(IV) follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, concentration, and pH, to ensure high yield and purity of the final product. The compound is then purified through recrystallization and other separation techniques to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
Potassium hexabromotellurate(IV) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tellurium compounds.
Reduction: It can be reduced to lower oxidation state tellurium compounds.
Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogen exchange reactions can be facilitated using halogenating agents like chlorine (Cl₂) or iodine (I₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium dioxide (TeO₂), while reduction can produce tellurium (Te) metal. Substitution reactions can result in the formation of potassium hexachlorotellurate(IV) (K₂TeCl₆) or potassium hexaiodotellurate(IV) (K₂TeI₆) .
Aplicaciones Científicas De Investigación
Potassium hexabromotellurate(IV) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other tellurium compounds.
Biology: The compound is utilized in biochemical research for studying the interactions of tellurium with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of tellurium-based drugs.
Industry: It is employed in the production of advanced materials, including semiconductors and photovoltaic cells, due to its unique electronic properties
Mecanismo De Acción
The mechanism by which potassium hexabromotellurate(IV) exerts its effects involves its interaction with molecular targets and pathways. In chemical reactions, the compound acts as a source of tellurium and bromine, facilitating various transformations. The specific pathways depend on the nature of the reaction and the reagents involved. For example, in oxidation reactions, the compound donates bromine atoms, while in reduction reactions, it accepts electrons to form lower oxidation state tellurium compounds .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium hexachlorotellurate(IV) (K₂TeCl₆)
- Potassium hexaiodotellurate(IV) (K₂TeI₆)
- Potassium tellurate (K₂TeO₄)
- Sodium tellurate (Na₂TeO₄)
- Ammonium tellurate ((NH₄)₂TeO₄)
Uniqueness
Potassium hexabromotellurate(IV) is unique due to its specific combination of tellurium and bromine, which imparts distinct chemical properties. Compared to its chlorinated and iodinated counterparts, it exhibits different reactivity and solubility characteristics. These differences make it suitable for specialized applications in research and industry, where its unique properties can be leveraged for specific purposes .
Propiedades
InChI |
InChI=1S/Br4Te.2BrH.2K/c1-5(2,3)4;;;;/h;2*1H;;/q;;;2*+1/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFRPYOIJYYQFO-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[K+].[K+].[Br-].[Br-].Br[Te](Br)(Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br6K2Te |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
685.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
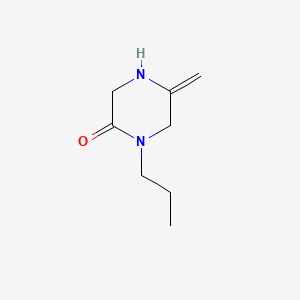
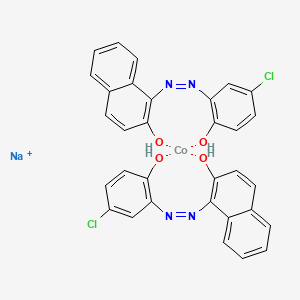
![dimethyl (2S)-2-[[(4S)-4-(decanoylamino)-5-methoxy-5-oxopentanoyl]amino]pentanedioate](/img/structure/B579368.png)
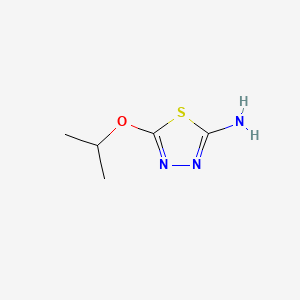
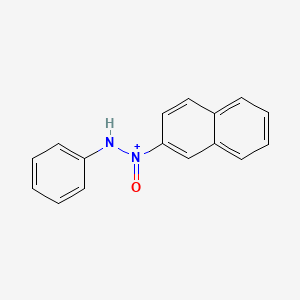
![(3R)-5-[(1R,2Z,4aS,8aS)-2-hydroxyimino-5,5,8a-trimethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoic acid](/img/structure/B579373.png)
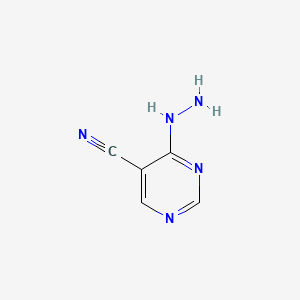


![(1S,2S,4R,8S,9R,10R,13R,14R,17R)-8,17-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,16-dione](/img/structure/B579380.png)
![Furo[2,3-d]pyridazine-4,7-diamine](/img/structure/B579383.png)
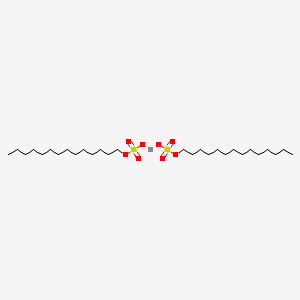
![[(2R,3R,4R,5R,6R)-5-acetamido-6-acetyloxy-4-methoxy-2-(methoxymethyl)oxan-3-yl] acetate](/img/structure/B579385.png)
